molecular formula C10H7NO B13810461 2H-Azuleno[1,8-cd]isoxazole(9CI) CAS No. 76758-84-4

2H-Azuleno[1,8-cd]isoxazole(9CI)

Cat. No.: B13810461
CAS No.: 76758-84-4
M. Wt: 157.17 g/mol
InChI Key: PNUABPMSLFPSRJ-UHFFFAOYSA-N
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Description

2H-Azuleno[1,8-cd]isoxazole(9CI) (CAS: 88859-25-0, molecular formula: C₁₀H₇NO) is a bicyclic aromatic compound featuring a fused azulene and isoxazole ring system . Azulene, a non-benzenoid aromatic hydrocarbon, contributes unique electronic properties due to its dipole moment, while the isoxazole moiety (a five-membered heterocycle with one oxygen and one nitrogen atom) introduces reactivity typical of heteroaromatic systems.

Properties

CAS No.

76758-84-4

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-3-azatricyclo[5.4.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene

InChI

InChI=1S/C10H7NO/c1-2-4-9-10-7(3-1)5-6-8(10)11-12-9/h1-6,11H

InChI Key

PNUABPMSLFPSRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=CC3=C1)NO2

Origin of Product

United States

Preparation Methods

The synthesis of 2H-Azuleno[1,8-cd]isoxazole(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azulene derivatives with nitrile oxides, leading to the formation of the isoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2H-Azuleno[1,8-cd]isoxazole(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the isoxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the azulene ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2H-Azuleno[1,8-cd]isoxazole(9CI) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2H-Azuleno[1,8-cd]isoxazole(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Isoxazole Derivatives

The compound’s uniqueness lies in its fused bicyclic architecture. Below is a comparison with analogous isoxazole-containing compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Features
2H-Azuleno[1,8-cd]isoxazole(9CI) C₁₀H₇NO 157.17 Fused azulene-isoxazole Bicyclic, aromatic, polar
4-BromoIsoxazole C₃H₂BrNO 147.96 Monocyclic substituted Halogenated, synthetic building block
Isoxaben C₁₄H₁₂ClNO₄S 325.76 Substituted benzamide-isoxazole Herbicide, sulfonyl group
5-cyclopropyl-4-(2-methylsulfonyl-4-trifluoromethyl benzoyl)isoxazole C₁₅H₁₃F₃O₄S 370.33 Substituted benzoyl-isoxazole Herbicide (e.g., isoxaflutole)

Key Observations :

  • Fused vs.
  • Functional Groups : Herbicidal isoxazoles like isoxaben and isoxaflutole incorporate bulky substituents (e.g., sulfonyl, benzoyl groups) critical for bioactivity, whereas the target compound lacks such functionalization .

Functional and Application Comparison

Thermodynamic and Binding Properties
  • For example, 9CI (a different compound in ) exhibited a binding constant ($K_b$) with c-MYCPu22 G-quadruplex, determined via Origin software-fitted isothermal curves .

Research Findings on Analogous Compounds

Herbicidal Isoxazoles
  • Isoxaben: Acts as a cellulose biosynthesis inhibitor, with a molecular formula (C₁₄H₁₂ClNO₄S) optimized for plant cell wall targeting .
  • Isoxaflutole : Metabolized to a diketonitrile derivative, inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) in weeds .

Data Tables

Table 1: Structural and Physical Properties
Property 2H-Azuleno[1,8-cd]isoxazole(9CI) 4-BromoIsoxazole Isoxaben
Molecular Formula C₁₀H₇NO C₃H₂BrNO C₁₄H₁₂ClNO₄S
Molecular Weight (g/mol) 157.17 147.96 325.76
Melting Point (°C) Not reported 38–43 Not reported
Boiling Point (°C) Not reported 182.7 (predicted) Not reported
Key Application Understudied Synthetic intermediate Herbicide
Table 2: Functional Comparison
Compound Primary Use Mechanism of Action (if known)
2H-Azuleno[1,8-cd]isoxazole(9CI) Research interest Hypothetical biomolecular interactions
Isoxaben Herbicide Cellulose biosynthesis inhibition
4-BromoIsoxazole Chemical synthesis Halogenation reactions

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